2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol
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Overview
Description
2-(1-Amino-2-methylpropan-2-yl)bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and lactones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a bicyclo[2.2.1]heptane ring system but different functional groups.
Norbornyl alcohol: Another bicyclic compound with similar structural features.
Isoborneol: A stereoisomer of borneol with a similar bicyclic structure.
Uniqueness
2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its specific functional groups and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-10(2,7-12)11(13)6-8-3-4-9(11)5-8/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
MZQHGHMKYBUDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CC2CCC1C2)O |
Origin of Product |
United States |
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